molecular formula C6H9FO3 B2523682 Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate CAS No. 2168082-49-1

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B2523682
CAS No.: 2168082-49-1
M. Wt: 148.133
InChI Key: JDDAJADITHKGCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and tetrahydrofuran, as well as catalysts and reagents like sodium methoxide, lithium aluminum hydride, and potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the corresponding acid, which may have its own biological activity .

Comparison with Similar Compounds

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Properties

IUPAC Name

methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDAJADITHKGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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